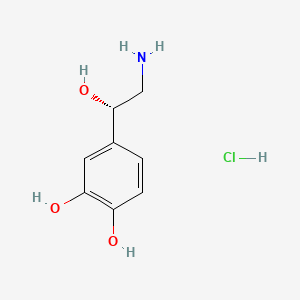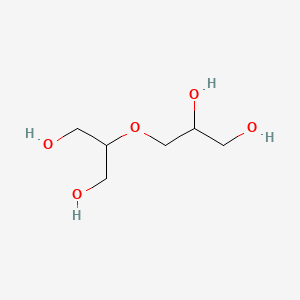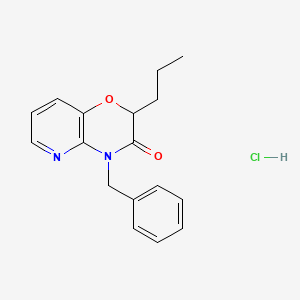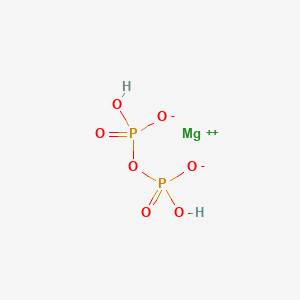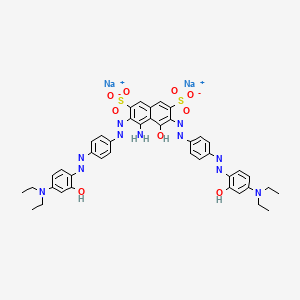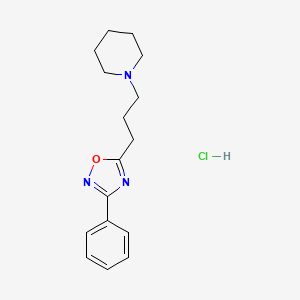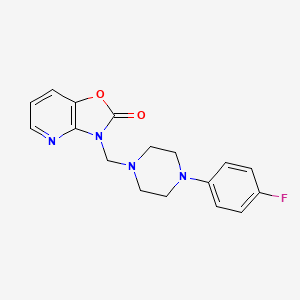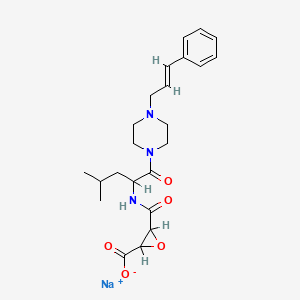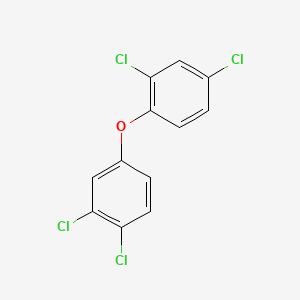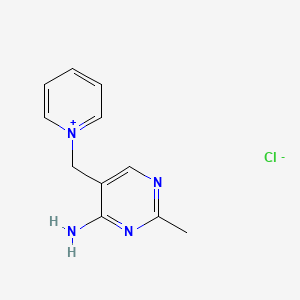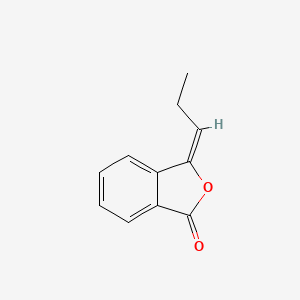
Propylidenephthalide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Unique Ingredient Identifier (UNII) 0VB6659N9S is known as 3-propylidenephthalide. This compound is a derivative of phthalide, characterized by its molecular formula C11H10O2. It is a colorless to pale yellow liquid with a distinct odor and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
3-propylidenephthalide can be synthesized through several methods. One common synthetic route involves the condensation of phthalic anhydride with propionaldehyde in the presence of a base, followed by cyclization to form the phthalide ring. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-propylidenephthalide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the process. Purification of the final product is achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
3-propylidenephthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into phthalide or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Phthalide and other reduced forms.
Substitution: Halogenated derivatives of 3-propylidenephthalide.
科学研究应用
3-propylidenephthalide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct odor.
作用机制
The mechanism of action of 3-propylidenephthalide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s ability to inhibit certain enzymes and receptors makes it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
Phthalide: A structurally related compound with similar chemical properties.
3-methylphthalide: Another derivative of phthalide with a methyl group instead of a propylidene group.
3-ethylphthalide: Similar to 3-propylidenephthalide but with an ethyl group.
Uniqueness
3-propylidenephthalide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
属性
CAS 编号 |
56014-72-3 |
|---|---|
分子式 |
C11H10O2 |
分子量 |
174.20 g/mol |
IUPAC 名称 |
(3E)-3-propylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |
InChI 键 |
NGSZDVVHIGAMOJ-BJMVGYQFSA-N |
手性 SMILES |
CC/C=C/1\C2=CC=CC=C2C(=O)O1 |
规范 SMILES |
CCC=C1C2=CC=CC=C2C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


